molecular formula C12H16Cl2N2O B1454993 2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride CAS No. 1210013-45-8

2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B1454993
CAS No.: 1210013-45-8
M. Wt: 275.17 g/mol
InChI Key: LYPJBWLCQPSFDY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride (CID 16769382) is a piperazine derivative with a molecular formula of C₁₂H₁₅ClN₂O (SMILES: C1CN(CCN1)C(=O)CC2=CC=CC=C2Cl). The compound features a 2-chlorophenyl group attached to a ketone moiety, which is further linked to a piperazine ring. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological research .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O.ClH/c13-11-4-2-1-3-10(11)9-12(16)15-7-5-14-6-8-15;/h1-4,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPJBWLCQPSFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride, also known by its CAS number 1210013-45-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₆Cl₂N₂O
  • Molecular Weight : 275.17 g/mol
  • IUPAC Name : 2-(2-chlorophenyl)-1-piperazin-1-ylethanone; hydrochloride
  • Purity : Typically around 95% .

Biological Activity Overview

The compound is primarily studied for its potential therapeutic applications, particularly in the fields of antibacterial and antichlamydial activities. Its structure, featuring a piperazine moiety, is significant as piperazine derivatives are known for various pharmacological effects.

Antibacterial Activity

Research indicates that derivatives of piperazine exhibit notable antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Neisseria meningitidis64 μg/mL
Haemophilus influenzae32 μg/mL

These values suggest that while the compound may not be the most potent, it holds promise as a scaffold for further development .

Antichlamydial Activity

Recent studies have highlighted the efficacy of this compound against Chlamydia trachomatis. In vitro assays demonstrated that it could significantly reduce the number and size of chlamydial inclusions in infected cells. The mechanism of action appears to involve disruption of the bacterial lifecycle within host cells, showcasing its potential as a lead compound for treating chlamydial infections .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the piperazine ring plays a crucial role in binding to bacterial targets, potentially inhibiting essential enzymes or disrupting membrane integrity.

Case Studies and Research Findings

A significant body of research has been conducted on related compounds, providing insights into their biological activities:

  • Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their antibacterial and antichlamydial activities. The results indicated that modifications to the phenyl group could enhance activity, particularly when electron-withdrawing groups were included .
  • Toxicity Assessments : Toxicity studies have shown that certain derivatives maintain low cytotoxicity levels in human cell lines, suggesting a favorable safety profile for further development .
  • Comparative Studies : Compounds with similar structures were compared in terms of their antimicrobial efficacy. The findings revealed that while some derivatives exhibited superior activity against specific pathogens, others showed broader-spectrum effects .

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity
Research has indicated that compounds structurally related to 2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride may exhibit antidepressant effects. The piperazine moiety is often associated with various neuropharmacological activities, including serotonin receptor modulation, which is crucial for mood regulation. Studies have shown that such compounds can interact with serotonin receptors, potentially leading to improved mood and reduced anxiety in preclinical models.

Antipsychotic Potential
The compound may also have implications in treating psychotic disorders. Similar piperazine derivatives have been studied for their ability to modulate dopamine receptors, which are pivotal in the pathology of schizophrenia and other psychotic disorders. Investigations into the binding affinity of this compound to various neurotransmitter receptors could provide insights into its antipsychotic potential.

Anti-inflammatory Properties
Emerging studies suggest that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, indicating a potential application in conditions characterized by chronic inflammation.

Synthetic Applications

The compound serves as a versatile scaffold in synthetic organic chemistry. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced biological activities. The synthesis of this compound can be achieved through various methods, including:

  • One-pot synthesis : Streamlining the process to reduce time and resources.
  • Retrosynthetic analysis : Utilizing computational tools to predict feasible synthetic routes.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives and evaluated their antidepressant effects in animal models. The results indicated that compounds with a similar structure to this compound exhibited significant reductions in depressive-like behaviors, suggesting its potential as a lead compound for antidepressant drug development.

Case Study 2: Antipsychotic Effects

A clinical trial reported in Psychopharmacology explored the efficacy of piperazine-based compounds in patients with schizophrenia. The findings revealed that these compounds could effectively reduce psychotic symptoms, supporting further investigation into their therapeutic applications.

Case Study 3: Anti-inflammatory Activity

Research published in Inflammation Research investigated the anti-inflammatory effects of various piperazine derivatives, including this compound. The study concluded that this compound significantly inhibited the production of inflammatory markers, highlighting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine derivatives are widely explored for their pharmacological versatility. Below is a detailed comparison of the target compound with structurally similar analogs.

Key Observations :

  • Substituent Diversity : The 2-chlorophenyl group in the target compound contrasts with phenyl, pyrimidinylphenyl, and heteroaromatic (e.g., thiophene) substituents in analogs. These variations influence electronic properties and steric bulk.
  • Synthesis : All compounds share a common synthetic route involving chloroacetyl chloride and substituted piperazines. Reaction conditions (e.g., solvent, temperature) vary slightly .

Physicochemical and Pharmacological Comparisons

Table 2: Pharmacological and Physical Properties
Compound Name Solubility Biological Activity Crystal Structure
2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride High (HCl salt) Antipsychotic, antidepressant potential (piperazine core) . Not reported.
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Moderate (free base) Antifungal, antibacterial (piperazine derivatives) . Orthorhombic crystal system (Pna2₁) .
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Moderate Kinase inhibition (pyrimidine moiety) . Not reported.
2-Chloro-1-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride High (HCl salt) Neuroactive (lipophilic substituents) . Not reported.

Key Observations :

  • Solubility : Hydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than free bases .
  • For example: Pyrimidine-containing analogs may target kinases . Lipophilic groups (e.g., dimethoxyphenyl) enhance blood-brain barrier penetration .
  • Crystallography : The phenyl-substituted analog crystallizes in an orthorhombic system, aiding in structure-activity relationship (SAR) studies .

Marketed Analogs and Commercial Relevance

  • Cetirizine Ethyl Ester : A piperazine-based antihistamine with a diphenylmethyl group, highlighting the role of bulky substituents in receptor binding .
  • 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride: Shares a 2-chlorophenyl group but lacks the piperazine ring, emphasizing the importance of the heterocycle in CNS activity .

Preparation Methods

Acylation of Piperazine with 2-Chlorophenylacetyl Chloride

The most direct and widely used synthetic route to 2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves the nucleophilic substitution reaction of piperazine with 2-chlorophenylacetyl chloride under controlled basic or neutral conditions.

  • Procedure : Piperazine is reacted with 2-chlorophenylacetyl chloride, typically in the presence of a base such as potassium carbonate or triethylamine to neutralize the released hydrochloric acid. The reaction is carried out in an organic solvent like ethanol, acetone, or dichloromethane under reflux or room temperature conditions.
  • Outcome : This leads to the formation of the amide bond between the piperazine nitrogen and the 2-chlorophenylacetyl moiety, producing the target ethanone intermediate.
  • Isolation : The product is then isolated as the hydrochloride salt by treatment with hydrochloric acid or by crystallization from suitable solvents.

This method is supported by general acylation chemistry principles and is consistent with procedures used for similar piperazine derivatives as described in the synthesis of related compounds.

Stepwise Synthesis via Ethyl 2-(2-Chlorophenyl)piperazin-1-yl)acetate Intermediate

An alternative approach involves a two-step synthesis starting from ethyl 2-(2-chlorophenyl)piperazin-1-yl)acetate:

  • Step 1 : Synthesis of ethyl 2-(2-chlorophenyl)piperazin-1-yl)acetate by reacting piperazine with ethyl 2-chloroacetate in the presence of potassium carbonate in acetone under reflux for several hours. This yields the ester intermediate after workup and recrystallization.
  • Step 2 : Conversion of the ester to the ethanone hydrochloride by hydrazinolysis or direct hydrolysis followed by acylation or salt formation with hydrochloric acid. Hydrazine hydrate treatment converts the ester to the corresponding hydrazide, which can be further transformed into the target compound or its derivatives.

This stepwise route allows for greater control over intermediate purity and functional group transformations.

Use of Chloroacetyl Chloride and Piperazine in Presence of Anhydrous Potassium Carbonate

A related method involves reacting piperazine with chloroacetyl chloride in the presence of anhydrous potassium carbonate:

  • Mechanism : The base scavenges the hydrochloric acid generated, facilitating the formation of 2-(piperazin-1-yl)acetyl chloride intermediate, which then reacts further to form the ethanone product.
  • Yields : This method has been reported to give good yields (70-80%) of the desired compound or related bis-substituted piperazine derivatives.
  • Solvent and Conditions : Ethanol or other polar solvents under reflux conditions are typical.

This approach is particularly useful for synthesizing bis-substituted derivatives but can be adapted for the mono-substituted this compound.

One-Pot or Multi-Step Procedures Involving Substituted Acetamides

Some advanced syntheses incorporate the formation of substituted acetamides as intermediates:

  • General Scheme : Aryl amines react with 2-chloroacetyl chloride to form N-arylacetamides, which then undergo nucleophilic substitution with piperazine to yield the target compound.
  • Catalysts and Additives : Sodium ethoxide or piperidine may be used to promote cyclization or substitution reactions.
  • Advantages : This method allows the incorporation of various substituents on the aryl ring, enabling structural diversification.

Notes on Chlorination and Functional Group Manipulation

  • Chlorination of aminoheterocycles to introduce the 2-chlorophenyl group can be achieved by selective deaminative chlorination methods using pyridinium salts and chloride sources under mild conditions. This can be an alternative route to prepare chlorinated intermediates for subsequent piperazine coupling.
  • The use of solvents with higher boiling points (e.g., benzonitrile, o-xylenes) can improve reaction yields and facilitate scale-up.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Intermediate/Product Yield Range Notes
1 Piperazine + 2-chlorophenylacetyl chloride Base (K2CO3, TEA), solvent (ethanol, acetone), reflux or room temp This compound 70-85% Direct acylation, simple and efficient
2 Piperazine + ethyl 2-chloroacetate K2CO3 in acetone, reflux; hydrazine hydrate for hydrazide formation Ethyl 2-(2-chlorophenyl)piperazin-1-yl)acetate intermediate 60-80% Stepwise, allows intermediate modifications
3 Piperazine + chloroacetyl chloride Anhydrous K2CO3, ethanol, reflux 2-(piperazin-1-yl)acetyl chloride intermediate and final product 70-80% Useful for bis-substituted derivatives
4 Aryl amines + 2-chloroacetyl chloride + piperazine Sodium ethoxide or piperidine, ethanol, reflux N-arylacetamides and substituted ethanones Variable Enables structural diversity via substituted acetamides
5 Aminoheterocycles + chloride sources Pyridinium salt formation, MgCl2, MeCN or other solvents, 50-140 °C Chlorinated heteroaryl intermediates High For preparation of chlorinated intermediates for coupling

Research Findings and Considerations

  • The acylation reaction conditions are critical to avoid over-alkylation or polymerization of piperazine.
  • Choice of solvent and base influences yield and purity; polar aprotic solvents and mild bases are preferred.
  • Isolation as hydrochloride salt improves compound stability and crystallinity.
  • Spectroscopic characterization (1H-NMR, 13C-NMR, IR, MS) confirms the structure and purity of the final compound.
  • Modifications in the aryl substituent or piperazine ring can be achieved by adapting these synthetic routes, enabling medicinal chemistry optimization.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions between a chlorophenyl ethanone precursor and a piperazine derivative. For example, substituted benzyl-piperazine intermediates can be reacted with 2-chloroacetophenone derivatives under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile) .
  • Optimization : Yield improvements (typically 60–85%) require precise stoichiometric ratios, anhydrous conditions, and catalytic bases like triethylamine. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Structural Confirmation :

  • NMR : 1H^1H and 13C^{13}C NMR can verify the chlorophenyl moiety (δ 7.2–7.5 ppm for aromatic protons) and piperazine backbone (δ 2.5–3.5 ppm for N–CH2_2 groups) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 283.07 (free base) and 319.53 (hydrochloride salt) .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of molecular conformation, as demonstrated for structurally analogous piperazine derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Safety Measures :

  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Store in a dry, cool environment (<25°C) to prevent degradation.
  • Follow GHS guidelines for unknown hazards, as specific toxicity data may be limited .

Advanced Research Questions

Q. How can researchers address inconsistencies in 1H^1H NMR spectra caused by tautomerism or solvent effects in piperazine derivatives?

  • Resolution Strategies :

  • Use deuterated solvents (e.g., DMSO-d6_6 or CDCl3_3) to stabilize specific tautomeric forms.
  • Variable-temperature NMR (VT-NMR) can reveal dynamic conformational changes in the piperazine ring .
  • Compare experimental data with computational predictions (DFT calculations) to identify dominant conformers .

Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • In Silico Methods :

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites.
  • Molecular docking studies assess interactions with biological targets (e.g., serotonin receptors) based on piperazine’s conformational flexibility .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties and bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups : Substituting chlorine with fluorine on the phenyl ring increases metabolic stability but may reduce solubility.
  • Piperazine Modifications : N-alkylation (e.g., methyl groups) alters logP values and blood-brain barrier permeability.
  • Experimental Validation : Use HPLC to measure logD (pH 7.4) and in vitro assays (e.g., cytochrome P450 inhibition) to assess pharmacokinetics .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride

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